

Application of Allosteric Integrase Inhibitors in Studying HIV-1 Virion Maturation

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Compound of Interest

Compound Name: *Hiv-IN-1*

Cat. No.: *B15142641*

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Introduction

While the primary therapeutic target of HIV-1 integrase inhibitors is the prevention of viral DNA integration into the host genome, a distinct class of these inhibitors, known as Allosteric Integrase Inhibitors (ALLINIs), has emerged as a powerful tool for studying the late stages of the viral life cycle, specifically virion maturation.[1][2][3] Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, ALLINIs bind to a different site on the integrase, inducing a secondary effect that disrupts the proper assembly and maturation of new virus particles.[3][4] This unique mechanism of action provides researchers with a valuable pharmacological tool to dissect the intricate processes of HIV-1 assembly and maturation.

ALLINIs function by promoting the aberrant multimerization of the HIV-1 integrase protein during the late phase of viral replication. This leads to the mislocalization of the viral ribonucleoprotein (RNP) complex, which contains the viral genome and essential enzymes, outside of the condensing conical capsid core. The resulting virions are morphologically defective, often exhibiting an eccentric core, and are non-infectious. This phenotype closely resembles that of certain class II integrase mutant viruses, providing a chemical means to study the role of integrase in the structural formation of the virion.

These application notes provide an overview of the use of ALLINIs in studying HIV-1 virion maturation, including quantitative data on their effects and detailed protocols for key

experiments.

Data Presentation

The following tables summarize the quantitative effects of various ALLINIs on HIV-1 replication and virion maturation.

Table 1: Antiviral Activity of Allosteric Integrase Inhibitors (ALLINIs)

| Compound | Virus Strain | Cell Line | Assay Type | EC50 | Reference |
|---------------------|--------------|-----------------|--|-----------------------|-----------|
| BI-1001 | HIV-1 NL4-3 | SupT1 | Spreading infection | 5.8 μ M | |
| BI-1001 | HIV-Luc | SupT1 | Single-cycle infection (producer cell treatment) | 1.9 \pm 0.2 μ M | |
| BI-D | HIV-Luc | HEK293T/Su pT1 | Single-cycle infection (producer cell treatment) | \sim 0.9 μ M | |
| BI-D | HIV-Luc | HEK293T/Su pT1 | Single-cycle infection (target cell treatment) | \sim 2.4 μ M | |
| Pirmitegravir (PIR) | HIV-1 NL4-3 | HEK293T/TZ M-bl | Single-cycle infectivity | Not specified | |
| BI-224436 | HIV-1 NL4-3 | MT4 | Multiple-round infection | Not specified | |
| S-I-82 | HIV-1 NL4-3 | MT4 | Multiple-round infection | Not specified | |
| BDM-2 | HIV-1 NL4-3 | MT4 | Multiple-round infection | Not specified | |
| MUT871 | HIV-1 NL4-3 | MT4 | Multiple-round infection | Not specified | |

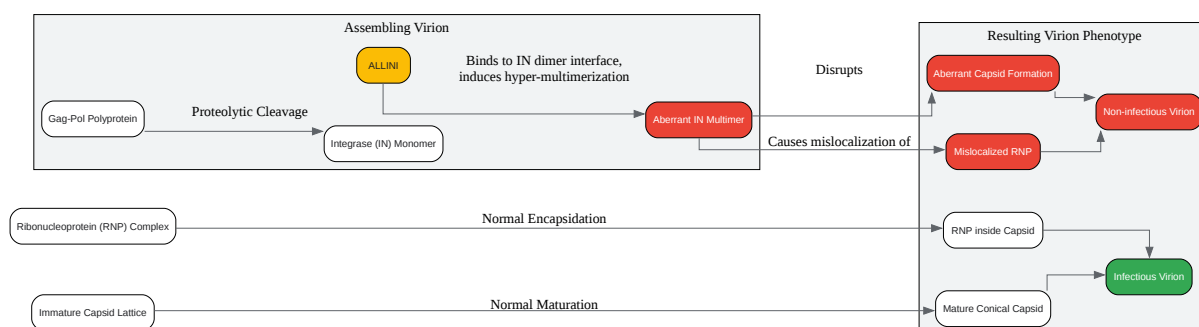
Table 2: Effect of ALLINIs on HIV-1 Virion Morphology

| Compound | Virus Strain | Producer Cell Line | Virion Morphology (% of total particles) | Reference |
|----------------|--------------|--------------------|--|---------------|
| Mature | Eccentric | | | |
| BI-D | HIV-1 NL4-3 | HEK293T | ~8% | ~89% |
| BI-1001 | HIV-1 NL4-3 | HEK293T | ~17% | ~76% |
| Control (DMSO) | HIV-1 NL4-3 | HEK293T | ~93% | Not specified |

Signaling Pathways and Experimental Workflows

Mechanism of Action of ALLINIs on Virion Maturation

The following diagram illustrates the proposed mechanism by which ALLINIs disrupt HIV-1 virion maturation.

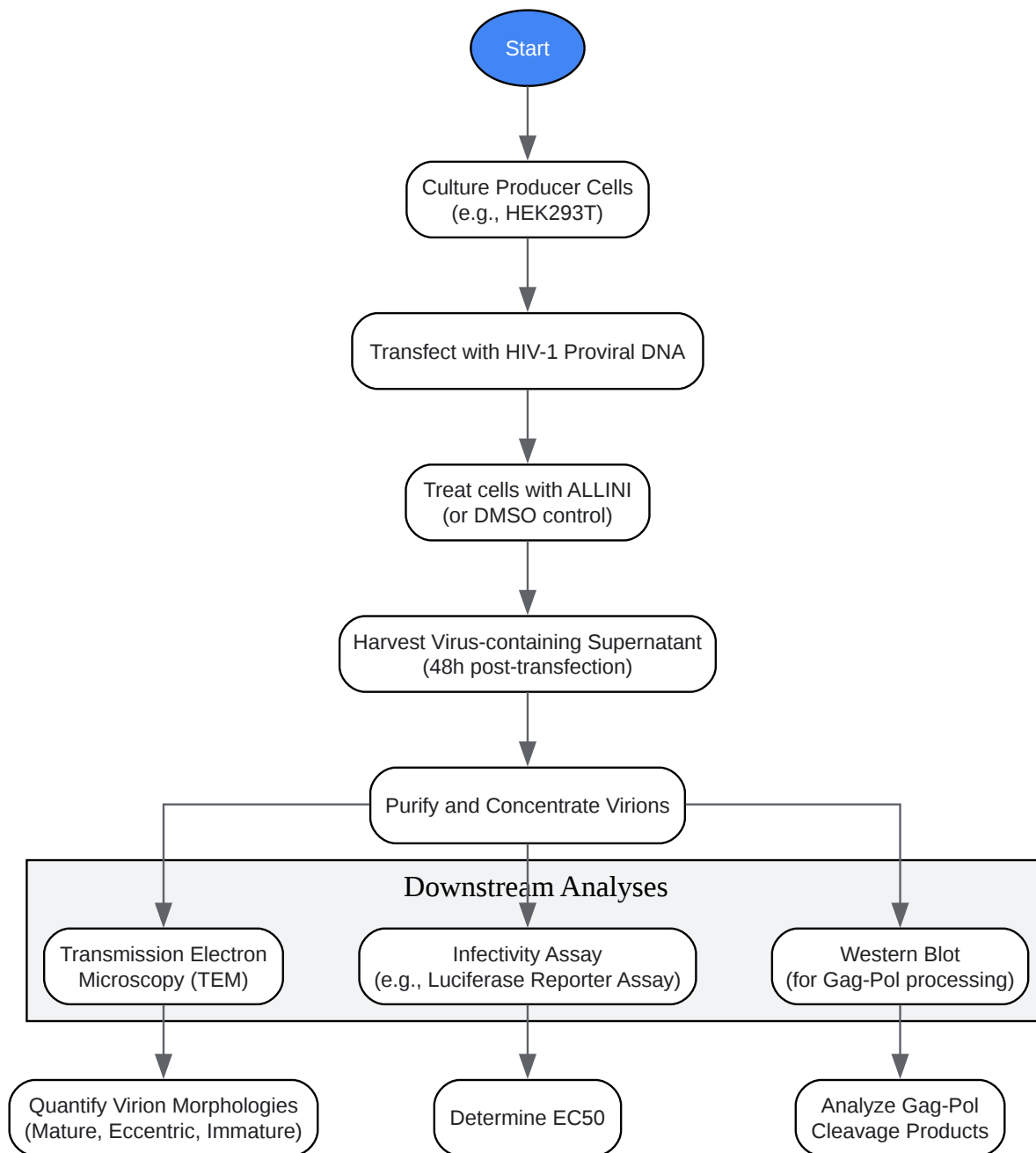


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Caption: Mechanism of ALLINI-mediated inhibition of HIV-1 maturation.

Experimental Workflow for Studying ALLINI Effects

The diagram below outlines a typical experimental workflow to assess the impact of ALLINIs on HIV-1 virion maturation.



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